4-(4-chlorophenyl)-4-hydroxybutanoic acid
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Overview
Description
4-(4-chlorophenyl)-4-hydroxybutanoic acid is an organic compound with a molecular formula of C10H11ClO3 It is characterized by the presence of a chlorophenyl group attached to a hydroxybutanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-4-hydroxybutanoic acid typically involves the reaction of 4-chlorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and reduction steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-4-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products Formed
Oxidation: 4-(4-chlorophenyl)-4-oxobutanoic acid.
Reduction: 4-(4-chlorophenyl)-1,4-butanediol.
Substitution: 4-(4-methoxyphenyl)-4-hydroxybutanoic acid.
Scientific Research Applications
4-(4-chlorophenyl)-4-hydroxybutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving hydroxy acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for certain medical conditions.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 4-(4-chlorophenyl)-4-hydroxybutanoic acid exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-chlorophenylacetic acid: Similar structure but lacks the hydroxybutanoic acid backbone.
4-chlorophenylboronic acid: Contains a boronic acid group instead of a hydroxybutanoic acid group.
4-chlorophenoxyacetic acid: Features an ether linkage instead of a direct attachment to the butanoic acid backbone.
Uniqueness
4-(4-chlorophenyl)-4-hydroxybutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
80552-14-3 |
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Molecular Formula |
C10H11ClO3 |
Molecular Weight |
214.64 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-4-hydroxybutanoic acid |
InChI |
InChI=1S/C10H11ClO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-4,9,12H,5-6H2,(H,13,14) |
InChI Key |
RBFVBNTZKLQQJN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(CCC(=O)O)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(CCC(=O)O)O)Cl |
Synonyms |
3-(4-chlorophenyl)-4-hydroxybutyric acid CPHBA |
Origin of Product |
United States |
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